![molecular formula C19H23NO2 B4920981 N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4920981.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide, also known as DIMEB, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. DIMEB belongs to the class of amides and has been found to possess anti-inflammatory, analgesic, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide involves the inhibition of various signaling pathways that are involved in inflammation and cancer progression. This compound has been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammatory responses and cell survival. It also inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the MAPK pathway, which regulates cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also inhibits the production of chemokines such as MCP-1 and MIP-1α, which are involved in the recruitment of immune cells to the site of inflammation. Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide in lab experiments is its potential therapeutic effects on various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide. One of the areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic effects of this compound on other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways. Finally, the development of more potent analogs of this compound could lead to the discovery of more effective drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects on various diseases. It possesses anti-inflammatory, analgesic, and anti-tumor properties and has been found to inhibit various signaling pathways involved in inflammation and cancer progression. Although there are some limitations to using this compound in lab experiments, its potential therapeutic effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its effects on various diseases.
Métodos De Síntesis
N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with ethylene oxide to produce 2-(3,4-dimethylphenoxy)ethanol. The resulting product is then reacted with phenylpropanoyl chloride in the presence of a base to form this compound. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide has been extensively studied for its potential therapeutic effects on various diseases such as cancer, arthritis, and inflammatory disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to possess analgesic properties by modulating pain perception.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-8-10-18(14-16(15)2)22-13-12-20-19(21)11-9-17-6-4-3-5-7-17/h3-8,10,14H,9,11-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGGZHOMHZZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-{[5-(methoxymethyl)-2-furyl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4920898.png)
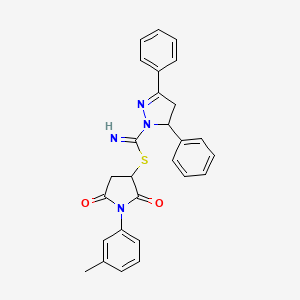
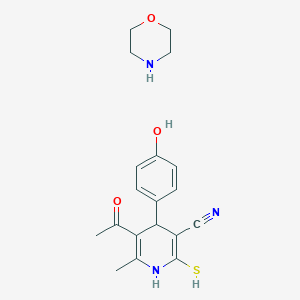

![4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4920920.png)
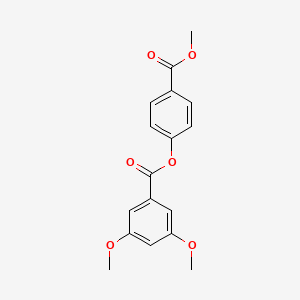

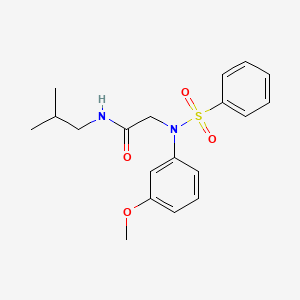
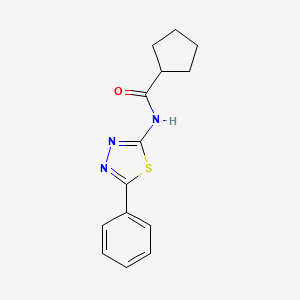
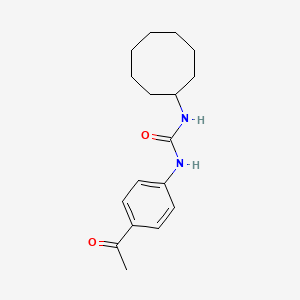
![4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)

![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(2-quinolinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4920984.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4920990.png)
